REACTION_SMILES
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[BH4-:21].[CH3:23][C:24](=[O:25])[OH:26].[Cl:1][CH2:2][CH2:3][C:4](=[O:5])[N:6]1[c:7]2[c:8]([cH:17][cH:18][cH:19][cH:20]2)[CH2:9][CH2:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2.[Na+:22].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:27]>>[Cl:1][CH2:2][CH2:3][CH2:4][N:6]1[c:7]2[c:8]([cH:17][cH:18][cH:19][cH:20]2)[CH2:9][CH2:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCl)N1c2ccccc2CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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ClCCCN1c2ccccc2CCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |